Cap-dependent endonuclease-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

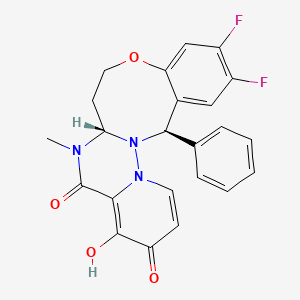

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19F2N3O4 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(2R,12S)-5,6-difluoro-16-hydroxy-13-methyl-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaene-14,17-dione |

InChI |

InChI=1S/C23H19F2N3O4/c1-26-19-8-10-32-18-12-16(25)15(24)11-14(18)20(13-5-3-2-4-6-13)28(19)27-9-7-17(29)22(30)21(27)23(26)31/h2-7,9,11-12,19-20,30H,8,10H2,1H3/t19-,20+/m0/s1 |

InChI Key |

IYONRGIGIMDOIP-VQTJNVASSA-N |

Isomeric SMILES |

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |

Canonical SMILES |

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Cap-Dependent Endonuclease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. While this document focuses on the core inhibitory mechanism, it will use publicly available data for compounds such as Baloxavir marboxil and other investigational inhibitors to illustrate key principles, data presentation, and experimental methodologies.

Core Mechanism of Action: Thwarting Viral Transcription

Many viruses, including influenza and bunyaviruses, employ a unique mechanism known as "cap-snatching" to initiate the transcription of their genetic material.[1][2][3] This process is mediated by a viral enzyme, the cap-dependent endonuclease, which is an essential component of the viral RNA polymerase complex.[1][3]

The cap-snatching process involves the CEN enzyme cleaving the 5' cap structure, along with a short string of nucleotides, from host cell messenger RNAs (mRNAs).[1] This captured capped fragment is then used as a primer to initiate the synthesis of viral mRNA.[1][4] This act of molecular piracy is critical for the virus as it allows viral mRNAs to be recognized and translated by the host cell's ribosomes, effectively hijacking the cell's protein synthesis machinery.

Cap-dependent endonuclease inhibitors are designed to block this critical first step of viral transcription.[5] These small molecules typically chelate the divalent metal ions (usually manganese, Mn2+) in the active site of the endonuclease.[3] By binding to this active site, the inhibitors prevent the enzyme from cleaving host mRNAs, thereby halting the cap-snatching process and, consequently, viral gene expression and replication.[3][5] Because humans do not have a homologous cap-dependent endonuclease, these inhibitors represent a highly selective and promising target for antiviral drug development.[1][3]

Quantitative Data Summary

The efficacy of cap-dependent endonuclease inhibitors is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50). The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum, typically in cell-based assays measuring the reduction of viral replication. The IC50 is the concentration required to inhibit a specific biochemical function, such as enzymatic activity, by 50%.

| Compound/Drug Name | Virus Strain | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| Cap-dependent endonuclease-IN-27 (Compound 8) | Influenza A/WSN/33 (H1N1) | Polymerase Inhibition | 12.26 | - | [6] |

| Baloxavir acid (S-033447) | Influenza A and B viruses | Not Specified | - | - | [7] |

| CAPCA-1 | La Crosse Virus (LACV) | CPE-based | < 1000 | - | [1][2] |

| ADC189 | Various Influenza Viruses | Not Specified | Potent | - | [8] |

Note: Data for "this compound" is limited and appears to be a designation for a compound in early-stage research. The table includes data from other well-characterized CEN inhibitors for comparative purposes.

Key Experimental Protocols

The evaluation of CEN inhibitors involves a variety of in vitro assays to determine their antiviral activity and mechanism of action.

Plaque Reduction Assay

This assay is a standard method for quantifying the titer of infectious virus particles and assessing the efficacy of antiviral compounds.

Methodology:

-

Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) in 6-well plates.[7]

-

Virus Inoculation: Infect the cell monolayers with a known quantity of virus (e.g., 50 plaque-forming units per well).[7]

-

Compound Treatment: After a 1-hour virus adsorption period, remove the inoculum. Overlay the cells with a semi-solid medium (e.g., 0.8% agarose in culture medium) containing serial dilutions of the test compound.[7]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[7]

-

Visualization: Stain the cells with a dye such as crystal violet to visualize the plaques (areas of cell death).

-

Analysis: Count the number of plaques in treated wells relative to untreated controls. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[7]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Seeding: Seed host cells in 96-well plates.

-

Treatment and Infection: Treat the cells with serial dilutions of the test compound and then infect them with the virus.[2]

-

Incubation: Incubate the plates for 2-3 days to allow for the development of CPE.[2]

-

Viability Assessment: Assess cell viability using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2] The amount of color produced is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to untreated, infected controls. The EC50 is the concentration that provides 50% protection against CPE.[1]

Cap-Dependent Endonuclease Activity Assay (Fluorescence-Based)

This biochemical assay directly measures the enzymatic activity of the CEN and its inhibition.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified viral polymerase complex, a fluorogenic substrate (a short RNA with a 5' cap and a quencher), and divalent cations (e.g., Mn2+).

-

Compound Addition: Add varying concentrations of the inhibitor to the reaction wells.

-

Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.[5] The optimal reaction time is predetermined (e.g., 60 minutes).[5]

-

Fluorescence Reading: The CEN cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 518 nm).[5]

-

Analysis: Calculate the percent inhibition of endonuclease activity relative to a no-inhibitor control. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a targeted mechanism of action against viruses that rely on cap-snatching for replication. The methodologies outlined in this guide provide a framework for the continued discovery, characterization, and development of novel CEN inhibitors like IN-27. By disrupting a critical and highly conserved viral-specific process, these compounds hold great promise for the treatment of diseases caused by influenza and other pathogenic viruses.

References

- 1. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]

- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 8. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to Cap-Dependent Endonuclease-IN-27 and its Target Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the interaction between the novel antiviral agent, Cap-dependent endonuclease-IN-27, and its target enzyme, the cap-dependent endonuclease of the influenza virus. This viral enzyme is a critical component of the viral RNA polymerase complex and plays an essential role in the "cap-snatching" mechanism required for viral mRNA transcription. By targeting this enzyme, this compound effectively inhibits viral replication, positioning it as a promising candidate for influenza therapeutics. This document details the quantitative aspects of this interaction, provides comprehensive experimental protocols for its study, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Inhibitor-Enzyme Interaction

The efficacy of this compound and other representative inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data, including IC50, EC50, and Kd values, offering a comparative perspective on their potency and binding affinity.

Table 1: In Vitro Enzyme Inhibition and Antiviral Activity of Cap-Dependent Endonuclease Inhibitors

| Compound | Target Enzyme/Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) | Reference Compound |

| This compound (Compound 8) | Influenza A/WSN/33 (H1N1) Polymerase | Cell-based polymerase activity | - | 12.26 | - |

| Baloxavir acid (BXA) | Influenza A Virus CEN | In vitro endonuclease activity | 22.26 | - | - |

| Baloxavir acid (BXA) | Influenza A(H1N1)pdm09 | Plaque Reduction Assay | 0.28 | - | - |

| Baloxavir acid (BXA) | Influenza A(H3N2) | Plaque Reduction Assay | 0.16 | - | - |

| Baloxavir acid (BXA) | Influenza B/Victoria-lineage | Plaque Reduction Assay | 3.42 | - | - |

| Baloxavir acid (BXA) | Influenza B/Yamagata-lineage | Plaque Reduction Assay | 2.43 | - | - |

| ZX-7101 | Influenza A Virus CEN | In vitro endonuclease activity | 21.72 | - | Baloxavir acid |

| ZX-7101 | Influenza A (pH1N1) | Cell-based antiviral activity | - | 4.13 | Baloxavir acid |

| ZX-7101 | Influenza A (H3N2) | Cell-based antiviral activity | - | 1.03 | Baloxavir acid |

| ZX-7101 | Influenza A (H7N9) | Cell-based antiviral activity | - | 4.39 | Baloxavir acid |

| ZX-7101 | Influenza A (H9N2) | Cell-based antiviral activity | - | 2.74 | Baloxavir acid |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CEN: Cap-dependent endonuclease.[1][2]

Table 2: Binding Affinity of Cap-Dependent Endonuclease Inhibitors to the PA Subunit

| Compound | Target Protein Variant | Method | Kd (µM) | Reference Compound |

| Baloxavir acid | Wild-type PA_N | SpS | - | Compound 23 |

| Compound 23 | Wild-type PA_N | SpS | 277 | Baloxavir acid |

Kd: Dissociation constant; PA_N: N-terminal domain of the PA subunit; SpS: Spectroscopic method.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. The following are protocols for key experiments used to characterize the interaction between this compound and its target.

In Vitro Cap-Dependent Endonuclease Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cap-dependent endonuclease.

Materials:

-

Recombinant influenza virus cap-dependent endonuclease (PA subunit N-terminal domain).

-

Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).

-

This compound or other test compounds.

-

96-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the recombinant cap-dependent endonuclease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the endonuclease activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock.

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Trypsin-EDTA.

-

Agarose or Avicel overlay medium.

-

This compound or other test compounds.

-

Crystal violet staining solution.

-

6-well or 12-well cell culture plates.

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the diluted virus for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of this compound in the overlay medium.

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control.

-

Determine the EC50 value from the dose-response curve.[4]

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

MDCK cells.

-

Influenza virus stock.

-

DMEM with and without serum.

-

This compound or other test compounds.

-

96-well cell culture plates.

-

TCID50 (50% Tissue Culture Infectious Dose) assay components.

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI) for 1-2 hours.

-

After infection, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

-

Harvest the supernatant from each well.

-

Determine the viral titer in each supernatant sample using a TCID50 assay on fresh MDCK cell monolayers.

-

Calculate the reduction in viral titer for each compound concentration compared to a no-drug control.

-

The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%) can be determined from this data.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and its evaluation.

Influenza Virus Cap-Snatching Mechanism and Inhibition

The following diagram illustrates the cap-snatching process, which is the target of this compound.

Caption: Influenza virus cap-snatching and inhibition by this compound.

Experimental Workflow for Plaque Reduction Assay

This diagram outlines the key steps involved in a plaque reduction assay to determine the antiviral efficacy of a test compound.

Caption: Workflow of a typical plaque reduction assay for antiviral testing.

Logical Relationship of Key Pharmacological Parameters

The following diagram illustrates the relationship between different parameters used to characterize a drug's activity.

Caption: Relationship between key pharmacological parameters in drug discovery.

References

- 1. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influenza virus plaque assay [protocols.io]

- 5. 2.4. Virus Yield Reduction Assay [bio-protocol.org]

- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Cap-Dependent Endonuclease-IN-27: A Technical Overview of its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-27, also referred to as Compound 8, is a potent and orally active inhibitor of the viral cap-dependent endonuclease (CEN).[1][2][3] This enzyme is a critical component of the influenza virus polymerase complex, responsible for the "cap-snatching" mechanism required for viral mRNA synthesis. By targeting this essential viral process, this compound presents a promising avenue for the development of novel antiviral therapeutics against influenza. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, details the experimental protocols for evaluating such inhibitors, and visualizes the underlying molecular pathways and experimental workflows.

Antiviral Spectrum of this compound

Currently, publicly available data on the broad antiviral spectrum of this compound is limited. The compound has demonstrated potent inhibitory activity against influenza A and B viruses.[1][2]

Quantitative Data Summary

| Virus Strain | Assay | Cell Line | Endpoint | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/WSN/33 (H1N1) | Polymerase Inhibition Assay | - | Polymerase Activity | 12.26 | Not Reported | Not Reported | [1][2] |

| Influenza B virus | Not Reported | Not Reported | Not Reported | Activity Confirmed | Not Reported | Not Reported | [1][2] |

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Mechanism of Action: Targeting Cap-Snatching

Cap-dependent endonuclease inhibitors like IN-27 target a unique mechanism in the influenza virus life cycle known as "cap-snatching". This process is essential for the virus to synthesize its own messenger RNA (mRNA) using the host cell's machinery.

Caption: Mechanism of action of this compound.

Experimental Protocols for Antiviral Evaluation

Standard in vitro assays are crucial for determining the antiviral efficacy and spectrum of CEN inhibitors. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral replication.

Methodology:

-

Cell Seeding: Plate a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

-

Virus Infection: Infect the cells with the desired influenza virus strain at a low multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.

-

Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques at each compound concentration.

-

Data Analysis: Calculate the EC50 value by determining the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Caption: Workflow for a Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.

Methodology:

-

Cell Seeding: Seed MDCK cells in 96-well plates.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

-

Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.

-

Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or MTS.

-

Data Analysis: Calculate the EC50 value as the compound concentration that inhibits CPE by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

Methodology:

-

Infection and Treatment: Infect MDCK cells with the virus in the presence of serial dilutions of the compound.

-

Supernatant Collection: After a single replication cycle (e.g., 24 hours), collect the culture supernatants.

-

Virus Tittering: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: The EC90 or EC99 (the concentration that reduces the viral yield by 90% or 99%) is often calculated.

Conclusion

This compound is a potent inhibitor of influenza A and B viruses, acting through the well-validated mechanism of cap-snatching inhibition. While the full antiviral spectrum of this specific compound is not yet extensively documented in the public domain, the methodologies outlined in this guide provide a robust framework for its further evaluation. The continued investigation of this compound and other inhibitors in its class holds significant promise for the development of next-generation antiviral therapies with novel mechanisms of action to combat influenza and potentially other viral infections that utilize similar cap-snatching machinery.

References

Technical Whitepaper: Cap-dependent Endonuclease-IN-27 as a Potent Anti-Influenza Virus Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza virus infection remains a significant global health concern, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action to combat emerging drug resistance. The viral cap-dependent endonuclease (CEN), a crucial component of the influenza virus RNA polymerase complex, represents a highly attractive target for antiviral intervention. This enzyme facilitates the "cap-snatching" process, whereby the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs. Inhibition of this process effectively halts viral replication. This technical guide provides an in-depth overview of Cap-dependent endonuclease-IN-27 (also known as Compound 8), a potent and orally active inhibitor of the influenza virus CEN. We present available quantitative data, detailed experimental methodologies for the evaluation of such inhibitors, and visual representations of the underlying molecular mechanism and experimental workflows.

Introduction to Cap-dependent Endonuclease and the "Cap-Snatching" Mechanism

The influenza virus, a negative-sense RNA virus, replicates within the nucleus of host cells. A unique feature of its replication strategy is the "cap-snatching" mechanism, which is essential for the transcription of its genome into viral messenger RNAs (mRNAs) that can be translated by the host cell machinery.

The viral RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-snatching process is a coordinated effort of these subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7GpppNm) of host pre-mRNAs.

-

Endonucleolytic Cleavage: The PA subunit, which harbors the endonuclease active site, then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.

-

Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis, which is catalyzed by the PB1 subunit using the viral RNA as a template.

By hijacking host mRNA caps, the influenza virus ensures that its own mRNAs are efficiently translated by the host ribosomes. The essential and highly conserved nature of the cap-dependent endonuclease makes it an ideal target for the development of broad-spectrum influenza antiviral drugs.

This compound (Compound 8)

This compound is an orally active small molecule inhibitor of the influenza virus cap-dependent endonuclease. It has demonstrated potent antiviral activity, particularly against influenza B virus.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Virus Strain | Value | Reference |

| EC50 | Influenza A/WSN/33 (H1N1) polymerase | 12.26 nM | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the evaluation of influenza cap-dependent endonuclease inhibitors like IN-27.

Cap-dependent Endonuclease (CEN) Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.

Materials:

-

Purified influenza virus ribonucleoprotein (RNP) complexes (containing the PA, PB1, and PB2 subunits)

-

32P-labeled cap-1-containing model RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)

-

Test compound (this compound) at various concentrations

-

Stop solution (e.g., formamide with loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the purified RNP complexes and the assay buffer.

-

Add the test compound at a range of final concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the 32P-labeled capped RNA substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the cleavage products from the full-length substrate.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the bands corresponding to the full-length substrate and the cleaved product using a phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of endonuclease activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit influenza virus replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., Influenza A/WSN/33 (H1N1))

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Infection medium (serum-free DMEM with TPCK-trypsin)

-

Test compound (this compound) at various concentrations

-

Agarose or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow them to confluency.

-

Prepare serial dilutions of the influenza virus stock in infection medium.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

During the infection period, prepare dilutions of the test compound in the overlay medium.

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with the compound-containing agarose or Avicel medium. Include a vehicle control and a no-virus control.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cells with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Materials:

-

MDCK cells

-

Cell culture medium

-

Test compound (this compound) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control and a no-cell control (medium only).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the CC50 value (the concentration of compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: Influenza Virus "Cap-Snatching" Mechanism and Inhibition by this compound

Caption: Mechanism of influenza virus "cap-snatching" and its inhibition by this compound.

Experimental Workflow: Screening for Cap-dependent Endonuclease Inhibitors

Caption: A typical experimental workflow for the identification and characterization of influenza CEN inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel anti-influenza therapeutics. Its potent inhibitory activity against the viral polymerase, demonstrated by a low nanomolar EC50 value, highlights the potential of targeting the cap-snatching mechanism. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of IN-27 and other CEN inhibitors. Further studies to determine a comprehensive pharmacological profile, including a full spectrum of antiviral activity, cytotoxicity, and in vivo efficacy, are warranted to advance this compound through the drug development pipeline. The development of potent and specific CEN inhibitors like IN-27 is a critical step towards expanding our arsenal against influenza virus infections.

References

A Technical Guide to Cap-Dependent Endonuclease Inhibitors for Bunyavirus Research

For Researchers, Scientists, and Drug Development Professionals

The order Bunyavirales encompasses a large group of emerging and re-emerging viruses, many of which are significant threats to public health and agriculture. A critical step in the bunyavirus replication cycle is the "cap-snatching" mechanism, a process essential for the transcription of viral RNA. This mechanism is mediated by a viral cap-dependent endonuclease (CEN) and represents a prime target for antiviral drug development. This guide provides an in-depth overview of the bunyavirus CEN, the inhibitors that target it, and the experimental protocols used in their evaluation.

The Cap-Snatching Mechanism: A Key Viral Process

Bunyaviruses, like influenza viruses, possess a cap-dependent endonuclease (CEN) domain within their large (L) protein, which functions as the RNA-dependent RNA polymerase.[1][2][3][4] This enzyme is responsible for cleaving the 5' capped ends from host cell messenger RNAs (mRNAs).[3][5] These "snatched" caps are then used as primers to initiate the transcription of viral mRNAs. This process is not only crucial for viral protein synthesis but also contributes to the suppression of host cell protein synthesis, aiding in viral takeover. The CEN active site requires divalent metal cations, typically Mg²⁺ or Mn²⁺, for its catalytic activity.[1] Given that this enzymatic function is absent in humans, the CEN is an attractive and specific target for the development of broad-spectrum antiviral drugs.[1][6]

The general mechanism of cap-snatching is a multi-step process involving the recognition of the host mRNA cap, endonucleolytic cleavage, and the initiation of viral transcription.

Caption: The bunyavirus cap-snatching pathway.

Inhibitors of Cap-Dependent Endonuclease

The strategy for inhibiting the bunyavirus CEN largely focuses on chelating the essential metal ions in its active site.[1] This approach has been validated by the success of baloxavir acid, the active form of baloxavir marboxil, which is an approved drug for treating influenza virus infections that targets the analogous PA endonuclease.[7][8] Several studies have demonstrated that baloxavir acid and other similar compounds are also effective against various bunyaviruses.[7][8]

These inhibitors typically contain a scaffold that can effectively bind to the two metal ions in the enzyme's active site, preventing the cleavage of host mRNA. This leads to the termination of viral transcription and replication.

Caption: Mechanism of action for CEN inhibitors.

Quantitative Data on Inhibitor Efficacy

The efficacy of CEN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize key quantitative data for representative CEN inhibitors against various bunyaviruses.

Table 1: In Vitro Antiviral Activity (EC50) of CEN Inhibitors

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Baloxavir Acid | Bunyamwera virus (BUNV) | - | 0.7 ± 0.2 | [7][9] |

| Baloxavir Acid | La Crosse virus (LACV) | - | - | [7] |

| Ribavirin | Bunyamwera virus (BUNV) | - | 26.6 ± 8.9 | [7][9] |

| Compound A | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |

| Compound B | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |

| Compound C | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |

| Compound D | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |

| Compound A | Junin virus (JUNV) | HEK293T cells | - | [10] |

| Compound B | Junin virus (JUNV) | HEK293T cells | - | [10] |

| Compound C | Junin virus (JUNV) | HEK293T cells | - | [10] |

| Compound D | Junin virus (JUNV) | HEK293T cells | - | [10] |

*Note: Specific EC50 values for Compounds A-D were presented graphically in the source and are described as being 100- to 1,000-fold more active than ribavirin.[1][2][11]

Table 2: Biochemical Inhibition (IC50) of CEN Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Baloxavir Acid | La Crosse virus (LACV) Endonuclease | 0.39 ± 0.03 | [7][9] |

| Baloxavir Acid | Severe fever with thrombocytopenia syndrome virus (SFTSV) Endonuclease | ~100 | [12] |

| Baloxavir Acid | Sin Nombre virus (SNV) Endonuclease | 622 | [12] |

| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | La Crosse virus (LACV) Endonuclease | - | [3][13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and characterization of novel CEN inhibitors. Below are methodologies for key experiments.

Fluorescence-Based Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibition of the endonuclease's enzymatic activity. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[7]

Objective: To determine the IC50 of a compound against the purified bunyavirus CEN domain.

Materials:

-

Purified, recombinant bunyavirus L-protein N-terminal domain (endonuclease).

-

Fluorescently labeled RNA substrate with a FRET pair (e.g., a fluorophore and a quencher).

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, DTT).

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

Plate reader capable of fluorescence detection.

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

-

Enzyme Addition: Add the purified endonuclease protein to all wells except the 0% activity control. Incubate for 15-30 minutes at room temperature to allow compound binding.

-

Initiate Reaction: Add the FRET-labeled RNA substrate to all wells to start the reaction.

-

Signal Detection: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the EC50 of a compound against a specific bunyavirus.

Materials:

-

Susceptible cell line (e.g., Vero, HEK293T).

-

Bunyavirus stock of known titer.

-

Culture medium (e.g., DMEM) with and without serum.

-

Test compounds.

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

-

Infection: Remove the culture medium and infect the cell monolayer with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

-

Compound Treatment: After adsorption, wash the cells and overlay them with an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 3-7 days, depending on the virus, to allow for plaque formation.

-

Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50.

In Vivo Efficacy Study in a Mouse Model

Animal models are crucial for evaluating the preclinical efficacy and safety of lead compounds.[14]

Objective: To assess the ability of a compound to reduce viral load and improve survival in a bunyavirus-infected mouse model.

Materials:

-

Appropriate mouse strain (e.g., IFNAR-/- mice, which are deficient in the type I interferon receptor, are often used for viruses that do not cause disease in wild-type mice).[14][15]

-

Pathogenic bunyavirus stock.

-

Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection).

-

Biosafety level 3 or 4 facilities, as required for the specific virus.

Procedure:

-

Acclimatization: Acclimate animals to the facility for at least one week.

-

Infection: Challenge mice with a lethal dose of the bunyavirus via a relevant route of infection (e.g., intraperitoneal).

-

Treatment: Begin treatment with the test compound or a vehicle control at a specified time post-infection. Administer daily for a defined period (e.g., 7-10 days).

-

Monitoring: Monitor the animals daily for clinical signs of disease (weight loss, lethargy, etc.) and survival.

-

Viral Load Determination: At selected time points, collect blood or tissue samples to quantify viral load using methods like qRT-PCR or plaque assay.

-

Data Analysis: Compare survival curves between treated and control groups using Kaplan-Meier analysis. Compare viral loads and clinical scores using appropriate statistical tests (e.g., t-test, ANOVA).

Caption: Drug discovery workflow for CEN inhibitors.

Conclusion

The cap-dependent endonuclease of bunyaviruses is a highly conserved and validated target for antiviral therapy. The development of inhibitors, guided by the success of influenza CEN inhibitors like baloxavir acid, provides a promising pathway for creating broad-spectrum therapeutics against these important pathogens.[1][2][11] The continued application of robust biochemical, cell-based, and in vivo experimental models will be critical in advancing these candidates from the laboratory to the clinic.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]

- 4. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cap-Snatching Mechanism of Bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Enhanced efficacy of endonuclease inhibitor baloxavir acid against orthobunyaviruses when used in combination with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural and functional similarities in bunyaviruses: Perspectives for pan‐bunya antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assays for Cap-Dependent Endonuclease-IN-27: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-27, also known as Compound 8, is a potent and orally active inhibitor of the viral cap-dependent endonuclease (CEN).[1][2] This enzyme is a crucial component of the influenza virus polymerase complex, responsible for the "cap-snatching" mechanism required for viral mRNA transcription. By targeting this essential viral process, this compound demonstrates significant antiviral activity, particularly against influenza B virus and the H1N1 subtype of influenza A virus.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the antiviral efficacy and cellular toxicity of this compound.

The cap-snatching mechanism is a prime target for antiviral drug development because it is essential for the replication of many viruses, including influenza, and is absent in humans.[3][4] The viral CEN cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[3][5] Inhibitors like this compound block this process, thereby preventing viral replication.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound.

| Compound | Virus Strain | Assay Type | Cell Line | Efficacy Metric (EC50) | Reference |

| This compound | Influenza A/WSN/33 (H1N1) | Polymerase Inhibition | Not Specified | 12.26 nM | [1][2] |

Note: EC50 (Half-maximal effective concentration) represents the concentration of the inhibitor required to inhibit the biological process by 50%.

Signaling Pathway and Experimental Workflow

Cap-Snatching Mechanism and Inhibition

The following diagram illustrates the cap-snatching mechanism of influenza virus and the point of inhibition by this compound.

Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the antiviral activity and cytotoxicity of this compound. These are based on established methods for similar cap-dependent endonuclease inhibitors.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of the compound to protect cells from virus-induced cell death.

Objective: To determine the EC50 of this compound by measuring the inhibition of virus-induced cytopathic effect.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock (e.g., A/WSN/33 (H1N1))

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay[6]

-

96-well plates (clear bottom, white walls for luminescence)

Protocol:

-

Cell Seeding:

-

Compound Preparation and Addition:

-

Prepare a 2X stock solution of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

-

Perform serial dilutions of the 2X compound stock.

-

-

Virus Infection and Treatment:

-

Prepare a virus dilution in infection medium to achieve a multiplicity of infection (MOI) that causes significant CPE in 3 days (e.g., MOI of 0.01).

-

Remove the culture medium from the cells.

-

Add 50 µL of the appropriate compound dilution to the wells.

-

Add 50 µL of the virus dilution to the wells (final volume 100 µL).

-

Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

Quantification of Cell Viability:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Workflow Diagram:

References

- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]

- 2. targetmol.cn [targetmol.cn]

- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publicacions.ub.edu [publicacions.ub.edu]

- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

Application Notes and Protocols: Cell-Based Antiviral Assay for Cap-Dependent Endonuclease Inhibitors

These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of cap-dependent endonuclease (CEN) inhibitors, such as IN-27, against influenza virus infection in a cell-based format. The protocols are intended for researchers, scientists, and drug development professionals working on novel antiviral therapies.

Introduction

The cap-dependent endonuclease, an essential component of the influenza virus RNA polymerase complex, is responsible for the "cap-snatching" mechanism. This process involves the cleavage of the 5' cap from host pre-mRNAs to prime viral mRNA synthesis.[1][2] The critical role of this enzyme in viral replication makes it an attractive target for antiviral drug development.[3] Inhibitors of the cap-dependent endonuclease, such as baloxavir marboxil, have demonstrated potent antiviral activity against influenza A and B viruses.[4][5]

Cell-based assays are fundamental tools for the initial screening and characterization of antiviral compounds. They provide a physiologically relevant environment to assess a compound's ability to inhibit viral replication and to determine its cytotoxicity.[6] The following protocols describe common cell-based assays to measure the antiviral activity of cap-dependent endonuclease inhibitors.

Key Experimental Protocols

Several cell-based assays can be employed to quantify the antiviral efficacy of CEN inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available resources.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes, known as the cytopathic effect.[6]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Virus growth medium (VGM): DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 25 mM HEPES, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

TPCK-treated trypsin

-

Influenza virus stock

-

Test compound (e.g., IN-27)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS)

-

Plate reader

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 0.3 x 10^5 cells/well in 100 µL of DMEM with 10% FBS. Incubate at 37°C in a 5% CO2 incubator for 24 hours to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in VGM.

-

Infection and Treatment:

-

Aspirate the cell culture medium from the 96-well plate.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

In a separate plate, mix the virus (at a multiplicity of infection - MOI - that causes significant CPE in 48-72 hours) with the serially diluted compound.

-

Add 150 µL of the virus-compound mixture to the corresponding wells of the cell plate.

-

Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, using a variable slope (four-parameter) dose-response curve.[3]

Virus Yield Reduction Assay

This assay directly measures the inhibition of infectious virus particle production in the presence of the test compound.[6]

Materials:

-

Materials from the CPE reduction assay

-

12-well or 24-well cell culture plates

Protocol:

-

Cell Seeding and Infection: Seed MDCK cells in 12-well or 24-well plates and grow to confluency. Infect the cells with influenza virus at a specific MOI in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 24, 48, 72 hours).

-

Supernatant Collection: At the end of the incubation period, collect the culture supernatant from each well.

-

Virus Titer Quantification: Determine the viral titer in the collected supernatants using either a plaque assay or a TCID50 assay.

-

Plaque Assay: This method quantifies the number of infectious virus particles.[7] Serial dilutions of the supernatant are used to infect confluent cell monolayers, which are then overlaid with a semi-solid medium to restrict virus spread. Plaques (zones of cell death) are counted after a few days of incubation.

-

TCID50 Assay: This assay determines the virus dilution that infects 50% of the cell cultures.[7] Serial dilutions of the supernatant are added to cells in a 96-well plate. After incubation, the wells are scored for the presence of CPE. The TCID50 is calculated using the Reed-Muench method.[7]

-

-

Data Analysis: The reduction in viral titer in the presence of the compound compared to the untreated virus control is used to determine the inhibitory activity.

Neuraminidase-Based Assay for Replication Inhibition (IRINA)

This is a more streamlined, higher-throughput alternative to traditional methods that measures the enzymatic activity of newly synthesized viral neuraminidase on the surface of infected cells.[8][9]

Materials:

-

MDCK-SIAT1 cells

-

Virus growth medium (VGM)

-

Test compound (e.g., Baloxavir)

-

96-well black, clear-bottom plates

-

Neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

-

Stop solution

-

Fluorescence plate reader

Protocol:

-

Virus Titration (Inoculum Normalization): First, titrate the virus stock by measuring the NA activity of infected cells to determine the appropriate dilution for the main assay.[9]

-

Inhibition Assay:

-

Prepare 3-fold serial dilutions of the test compound (e.g., Baloxavir) in VGM.[9]

-

In a 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted virus.[9]

-

Add 50 µL of a single-cell suspension of MDCK-SIAT1 cells (0.3 x 10^5 cells/well) to each well.[9]

-

Incubate the plate at 37°C in 5% CO2 for 24 hours.[9]

-

-

NA Activity Measurement:

-

Data Analysis: Calculate the EC50 value based on the reduction in neuraminidase activity.

Data Presentation

The quantitative data from the antiviral assays should be summarized in a clear and structured format for easy comparison.

| Compound | Assay Type | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| IN-27 | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |

| IN-27 | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |

| Baloxavir | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |

| Baloxavir | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |

| Ribavirin | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |

| Ribavirin | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |

EC50 (50% effective concentration), CC50 (50% cytotoxic concentration). Data to be filled in from experimental results.

Visualizations

Cap-Snatching Mechanism and Inhibition

Caption: Mechanism of influenza virus cap-snatching and its inhibition by a CEN inhibitor.

Experimental Workflow for CPE Reduction Assay

Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

References

- 1. embopress.org [embopress.org]

- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plaque Reduction Assay with Cap-dependent Endonuclease Inhibitor (CDEN-IN-27)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the antiviral activity of Cap-dependent endonuclease-IN-27 (CDEN-IN-27), a novel investigational inhibitor, using a plaque reduction assay. Cap-dependent endonuclease is a crucial enzyme for the replication of many segmented negative-strand RNA viruses, such as influenza virus. This enzyme facilitates the "cap-snatching" mechanism, where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription.[1][2] Inhibition of this endonuclease is a promising antiviral strategy.[3][4]

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral efficacy of a compound.[5][6] The assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the antiviral agent. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) can then be calculated to quantify the potency of the inhibitor.[7][8]

Mechanism of Action: Cap-Snatching Inhibition

Cap-dependent endonuclease inhibitors, such as CDEN-IN-27, target the endonuclease domain of the viral RNA-dependent RNA polymerase (RdRp). In influenza virus, the RdRp is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2.[1] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit contains the endonuclease active site that cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2][9] This "snatched" capped fragment is then used by the PB1 polymerase subunit as a primer to initiate transcription of the viral genome.[1][9] CDEN-IN-27 is designed to bind to the endonuclease active site, preventing the cleavage of host pre-mRNAs and thereby inhibiting viral transcription and replication.

Caption: Mechanism of action of CDEN-IN-27 in inhibiting viral cap-snatching.

Data Presentation

The antiviral activity of CDEN-IN-27 is determined by calculating the IC50 value from the plaque reduction assay data. The results can be compared with other known cap-dependent endonuclease inhibitors.

| Compound | Virus Strain | Cell Line | IC50 / EC50 (nM) | Reference(s) |

| CDEN-IN-27 (Hypothetical) | Influenza A/WSN/33 | MDCK | To be determined | - |

| Baloxavir acid | Influenza A(H1N1)pdm09 | MDCK | 0.28 | [10] |

| Baloxavir acid | Influenza A(H3N2) | MDCK | 0.16 | [10] |

| Baloxavir acid | Influenza B/Victoria | MDCK | 3.42 | [10] |

| Baloxavir acid | Influenza B/Yamagata | MDCK | 2.43 | [10] |

| CAPCA-1 | La Crosse virus (LACV) | Vero | 0.45 µM (450 nM) | [3] |

| CAPCA-1 | La Crosse virus (LACV) | SH-SY5Y | 0.69 µM (690 nM) | [3] |

Experimental Protocol: Plaque Reduction Assay

This protocol is designed for determining the IC50 value of CDEN-IN-27 against a lytic RNA virus, such as influenza A virus, in Madin-Darby Canine Kidney (MDCK) cells.

Materials

-

Cells and Virus:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/WSN/33) with a known titer (PFU/mL)

-

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Virus infection medium (e.g., DMEM with 0.5% BSA and TPCK-trypsin)

-

CDEN-IN-27 stock solution (in DMSO)

-

Overlay medium (e.g., 2X MEM, agarose, and TPCK-trypsin)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

-

Equipment and Consumables:

-

6-well cell culture plates

-

Sterile serological pipettes and pipette tips

-

CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Experimental Workflow

Caption: Workflow for the plaque reduction assay with CDEN-IN-27.

Detailed Methodology

-

Cell Seeding:

-

Trypsinize and count MDCK cells.

-

Seed the cells into 6-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well).

-

Incubate at 37°C with 5% CO2.

-

-

Preparation of Virus-Inhibitor Mixture:

-

On the day of the experiment, prepare serial dilutions of CDEN-IN-27 in virus infection medium. The final concentrations should span a range that is expected to inhibit plaque formation (e.g., from 0.01 nM to 1000 nM).

-

Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

-

Mix equal volumes of each inhibitor dilution with the diluted virus. Also, prepare a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

Incubate the virus-inhibitor mixtures at room temperature for 1 hour.

-

-

Infection of Cell Monolayers:

-

Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with PBS.

-

Inoculate the cells in duplicate with 200 µL of each virus-inhibitor mixture.

-

Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

-

-

Agarose Overlay:

-

During the adsorption period, prepare the agarose overlay medium. For each well, you will need approximately 2 mL. The overlay should contain the same final concentration of CDEN-IN-27 as in the inoculum.

-

After the 1-hour incubation, aspirate the inoculum from the wells.

-

Gently add 2 mL of the corresponding overlay medium to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

To visualize the plaques, fix the cells by adding a fixing solution (e.g., 10% formalin) directly to the overlay and incubate for at least 1 hour.

-

Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of stained cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor) using the following formula:

-

% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of CDEN-IN-27 that inhibits plaque formation by 50%.[7]

-

Conclusion

This protocol provides a robust framework for evaluating the antiviral efficacy of the cap-dependent endonuclease inhibitor CDEN-IN-27. Accurate determination of the IC50 value is a critical step in the preclinical development of novel antiviral agents. The provided data on existing inhibitors can serve as a benchmark for assessing the potency of new compounds. Adherence to proper cell culture and virological techniques is essential for obtaining reproducible and reliable results.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. esrf.fr [esrf.fr]

- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in a Mouse Model of Influenza

Topic: Using Cap-Dependent Endonuclease Inhibitors in a Mouse Model of Influenza with a Focus on the Well-Characterized Compound Baloxavir Marboxil

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of November 2025, publicly available data specifically detailing the use of "Cap-dependent endonuclease-IN-27" in a mouse model of influenza is limited. Therefore, these application notes and protocols will focus on a well-characterized and clinically approved cap-dependent endonuclease (CEN) inhibitor, Baloxavir marboxil (BXM) , as a representative example. The principles and methodologies described herein can be adapted for the evaluation of other CEN inhibitors, including novel compounds like this compound, once sufficient preliminary data becomes available.

Introduction

Influenza viruses are a significant cause of respiratory illness worldwide, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is essential for viral replication and transcription.[1][2] A key component of this complex is the cap-dependent endonuclease (CEN) activity, located in the PA subunit, which is responsible for the "cap-snatching" mechanism.[1][2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs to prime viral mRNA synthesis.[4][5] The unique and conserved nature of the CEN active site makes it an attractive target for antiviral drug development.[1]

Baloxavir marboxil is an orally available prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA), a potent and selective inhibitor of the CEN.[6] BXA has demonstrated broad-spectrum activity against influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[6] This document provides a detailed overview of the application of BXM in a mouse model of influenza, including its mechanism of action, in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action

The influenza virus polymerase utilizes a unique "cap-snatching" mechanism to initiate transcription of its genome. The PB2 subunit of the polymerase binds to the 5' cap of host cell pre-mRNAs.[1][4] Subsequently, the CEN active site within the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1] These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit's RNA-dependent RNA polymerase activity.

Cap-dependent endonuclease inhibitors like baloxavir acid bind to the active site of the CEN on the PA subunit. This binding is facilitated by the presence of divalent metal ions, typically manganese (Mn2+), within the active site.[1] By occupying this site, the inhibitor prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral transcription and subsequent virus replication.

Figure 1. Mechanism of action of Cap-dependent endonuclease inhibitors.

In Vivo Efficacy Data in Mouse Models

Numerous studies have demonstrated the potent in vivo efficacy of Baloxavir marboxil in mouse models of influenza A and B virus infection.[6][7][8]

Table 1: Survival Rates in Lethally Infected Mice Treated with a Single-Day Oral Dose of Baloxavir Marboxil

| Influenza Strain | BXM Dose (mg/kg, bid) | Survival Rate (%) | Reference |

| A/PR/8/34 | 0.05 | 30 | [6] |

| A/PR/8/34 | 0.5 | 100 | [6] |

| A/PR/8/34 | 5 | 100 | [6] |

| A/PR/8/34 (Vehicle) | - | 0 | [6] |

bid: twice a day

Table 2: Reduction in Lung Viral Titer in Mice Treated with Baloxavir Marboxil

| Treatment Group | Dose (mg/kg, bid) | Duration | Virus Titer Reduction (log10 TCID50/mL) vs. Vehicle | Reference |

| Baloxavir marboxil | 15 | 5 days | >2.0 (within 24 hours) | [6] |

| Oseltamivir phosphate | 5 | 5 days | <1.0 (within 24 hours) | [6] |

Treatment initiated 72 hours post-infection.

Table 3: Efficacy of Delayed Treatment with Baloxavir Marboxil in a Lethal Influenza A Mouse Model

| Treatment Initiation (hours post-infection) | BXM Dose (mg/kg, bid for 5 days) | Survival Rate (%) | Reference |

| 24 | 15 | 100 | [6] |

| 48 | 15 | 100 | [6] |

| 72 | 15 | 90 | [6] |

| 96 | 15 | 80 | [6] |

| Vehicle | - | 0 | [6] |

Experimental Protocols

The following protocols are generalized from published studies and can be adapted for the evaluation of novel CEN inhibitors.

Mouse Model of Influenza Infection

Figure 2. Experimental workflow for in vivo efficacy studies.

Materials:

-

Specific-pathogen-free BALB/c mice (6-8 weeks old)

-

Influenza virus stock (e.g., A/PR/8/34, B/HK/5/72)

-

Anesthetic (e.g., isoflurane)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Test compound (e.g., Baloxavir marboxil)

-

Oseltamivir phosphate (positive control)

Procedure:

-

Acclimatization: House mice in appropriate facilities for at least one week prior to the experiment.

-

Infection: Lightly anesthetize mice and intranasally inoculate with a lethal or sub-lethal dose of influenza virus suspended in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).

-

Treatment:

-

For prophylactic studies, administer the test compound orally via gavage at a predetermined time before infection (e.g., 4 hours).

-

For therapeutic studies, initiate treatment at various time points post-infection (e.g., 24, 48, 72, 96 hours).[6]

-

Administer the compound at the desired dosage and frequency (e.g., 15 mg/kg, twice daily for 5 days).[6]

-

Include vehicle control and positive control (e.g., oseltamivir phosphate) groups.

-

-

Monitoring: Monitor mice daily for body weight changes and survival for a period of 14 to 21 days post-infection.[6]

-

Endpoint: The primary endpoint is survival. Humane endpoints should be established based on institutional guidelines (e.g., >25-30% body weight loss).

Determination of Lung Viral Titer

Materials:

-

Lungs harvested from infected mice at specified time points

-

Sterile PBS

-

Tissue homogenizer

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium and supplements

-

Trypsin

-

Crystal violet solution

Procedure:

-

Sample Collection: At predetermined time points post-infection (e.g., 24, 48, 72 hours), humanely euthanize a subset of mice from each treatment group.

-

Homogenization: Aseptically harvest the lungs and homogenize them in a known volume of cold, sterile PBS.

-

Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Serial Dilution: Perform 10-fold serial dilutions of the lung homogenate supernatant.

-

Infection of MDCK Cells: Inoculate confluent monolayers of MDCK cells in 96-well plates with the serially diluted lung homogenates.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

TCID50 Assay: After an appropriate incubation period (e.g., 3-5 days), assess the cytopathic effect (CPE). The 50% tissue culture infectious dose (TCID50) can be calculated using the Reed-Muench method.

Conclusion

Cap-dependent endonuclease inhibitors represent a promising class of anti-influenza drugs with a novel mechanism of action. Baloxavir marboxil has demonstrated significant efficacy in mouse models of influenza, leading to improved survival rates and a rapid reduction in viral titers, even with delayed treatment initiation. The protocols outlined in this document provide a framework for the preclinical evaluation of novel CEN inhibitors like this compound. Future studies on this compound should aim to generate similar in vivo efficacy and pharmacokinetic data to support its further development as a potential therapeutic for influenza.

References

- 1. publicacions.ub.edu [publicacions.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]